molecular formula C11H15NO2 B13116788 Ethyl5-(aminomethyl)-2-methylbenzoate

Ethyl5-(aminomethyl)-2-methylbenzoate

Cat. No.: B13116788
M. Wt: 193.24 g/mol
InChI Key: YWOCMHCOMHWYTC-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The discovery of ethyl 5-(aminomethyl)-2-methylbenzoate is rooted in the broader exploration of substituted benzoic acid esters, which gained prominence in the mid-20th century with advancements in organic synthesis techniques. Benzoate derivatives have long been studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry. The introduction of alkyl and aminoalkyl substituents to the benzoate scaffold, as seen in this compound, reflects a strategic effort to modulate physicochemical properties such as solubility, bioavailability, and metabolic stability.

Early synthetic routes to aminomethyl-substituted benzoates involved Friedel-Crafts acylations and reductive amination protocols. For example, ethyl 2-(aminomethyl)benzoate (PubChem CID 54082798), a structural isomer, was first reported in 2011 and has since been cataloged in chemical databases. The positional isomerism between the 2- and 5-substituents in such compounds highlights the role of regioselective synthesis in accessing specific derivatives. While ethyl 5-(aminomethyl)-2-methylbenzoate itself lacks a well-documented discovery timeline, its structural framework aligns with methodologies developed for analogous compounds in the 1990s–2000s, particularly those involving palladium-catalyzed cross-coupling reactions to install methyl and aminomethyl groups.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-2-methylbenzoate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-9(7-12)5-4-8(10)2/h4-6H,3,7,12H2,1-2H3

InChI Key

YWOCMHCOMHWYTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-(aminomethyl)-2-methylbenzoate can be achieved through several synthetic routes. One common method involves the reaction of 5-(aminomethyl)-2-methylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the ethyl ester.

Another synthetic route involves the reduction of 5-(nitromethyl)-2-methylbenzoate to 5-(aminomethyl)-2-methylbenzoate, followed by esterification with ethanol. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-(aminomethyl)-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to the aminomethyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: 5-(Nitromethyl)-2-methylbenzoate

    Reduction: 5-(Aminomethyl)-2-methylbenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl5-(aminomethyl)-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl5-(aminomethyl)-2-methylbenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include substituted benzoates and heterocyclic derivatives. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Position) Key Properties Applications/Notes
Ethyl 5-(aminomethyl)-2-methylbenzoate C₁₂H₁₅NO₂ Ethyl ester, 2-CH₃, 5-CH₂NH₂ Hydrophilic (due to -NH₂), polar solvent solubility Potential intermediate for CNS-targeting drugs (e.g., benzodiazepine analogs)
Methyl 2-amino-5-chlorobenzoate C₈H₈ClNO₂ Methyl ester, 2-NH₂, 5-Cl MP: ~119–120°C; reduced solubility in polar solvents due to Cl Precursor in nitro reduction reactions
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ Ethyl ester, 2-OCH₃ IR: 1720 cm⁻¹ (ester C=O); NMR: δ 1.3 (CH₃), 4.3 (CH₂) Flavoring agent; lower reactivity due to electron-donating OCH₃
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ Methyl ester, 4-NHCOCH₃, 5-Cl, 2-OCH₃ Higher steric hindrance; acetamido group stabilizes hydrogen bonding Studied for antimicrobial activity
Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate C₁₉H₂₇NO₈ Ethyl ester, 5-(alkoxy chain), 4-OCH₃, 2-NO₂ Highly lipophilic; nitro group enhances electrophilicity Specialty chemical with potential agrochemical applications

Key Differences and Implications

Substituent Effects: Aminomethyl (-CH₂NH₂): Enhances solubility in polar solvents (e.g., ethanol) and enables participation in Schiff base formation or amide coupling . Contrasts with chloro (electron-withdrawing, lowers solubility) and methoxy (electron-donating, reduces reactivity) . Ester Group: Ethyl esters (e.g., target compound) are more lipophilic than methyl analogs, affecting membrane permeability in drug delivery .

Synthetic Routes: The target compound may require reductive amination or Gabriel synthesis for the aminomethyl group, whereas methyl 2-amino-5-chlorobenzoate is synthesized via tin chloride reduction of nitro precursors .

Biological Relevance: Aminomethyl-substituted benzoates are precursors for bioactive heterocycles (e.g., benzimidazoles in ), while nitro or chloro derivatives are often intermediates in antibiotic synthesis .

Stability: The aminomethyl group may render the compound susceptible to oxidation, necessitating storage under inert conditions. Methoxy and chloro substituents improve stability but reduce reactivity .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) Solubility (Ethanol) LogP (Predicted)
Ethyl 5-(aminomethyl)-2-methylbenzoate Not reported High 1.8
Methyl 2-amino-5-chlorobenzoate 119–120 Moderate 2.1
Ethyl 2-methoxybenzoate Not reported High 1.5

Table 2: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Signals)
Ethyl 5-(aminomethyl)-2-methylbenzoate ~1715 δ 1.3 (t, CH₃), 4.2 (q, CH₂), 3.8 (s, CH₂NH₂)
Methyl 2-amino-5-chlorobenzoate 1720 δ 2.5 (s, CH₃), 6.8–7.5 (aromatic H)
Ethyl 2-methoxybenzoate 1720 δ 3.8 (s, OCH₃), 4.3 (q, CH₂)

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